
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane is an organic compound that belongs to the class of cyclopentanes It is characterized by a bromomethyl group and a 4-methylpentan-2-yloxy group attached to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane can be synthesized through a multi-step process involving the following key steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the 4-Methylpentan-2-yloxy Group: The 4-methylpentan-2-yloxy group can be attached through etherification reactions using appropriate alcohols and alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or Grignard reagents can be used under appropriate conditions.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be utilized.
Major Products Formed:
Substitution: Formation of new substituted cyclopentane derivatives.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of methyl-substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.
Materials Science: It can be employed in the design and synthesis of novel materials with specific properties.
Biological Studies: The compound can be used as a probe or reagent in biochemical and molecular biology research.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems.
Comparación Con Compuestos Similares
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane can be compared with similar compounds such as:
1-(Chloromethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-((4-methylhexan-2-yl)oxy)cyclopentane: Similar structure but with a different alkyl group attached to the oxygen atom.
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C12H23BrO |
|---|---|
Peso molecular |
263.21 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-(4-methylpentan-2-yloxy)cyclopentane |
InChI |
InChI=1S/C12H23BrO/c1-10(2)8-11(3)14-12(9-13)6-4-5-7-12/h10-11H,4-9H2,1-3H3 |
Clave InChI |
FUAMNTXGVKOVNO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)OC1(CCCC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


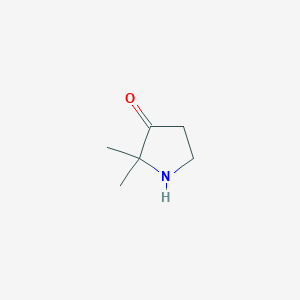
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B13529951.png)
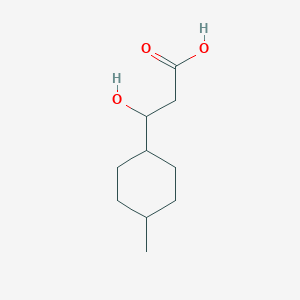
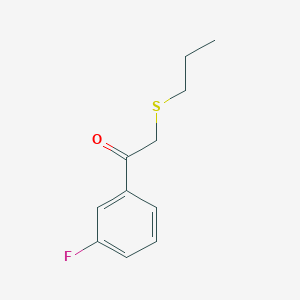
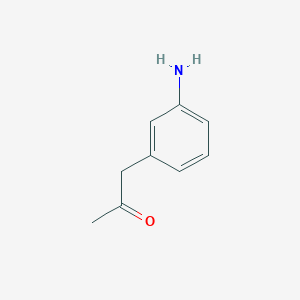
![2,5-Dioxaspiro[3.4]octan-8-amine](/img/structure/B13529970.png)
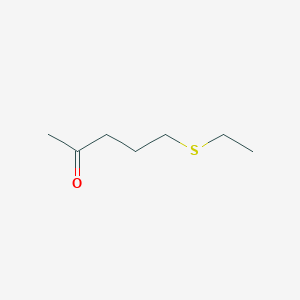
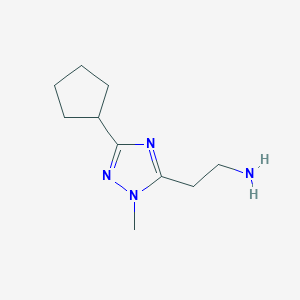
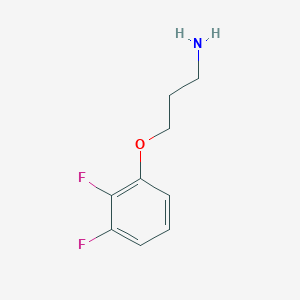
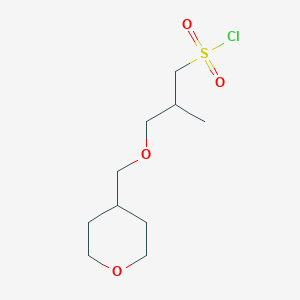
![{1-[2-(Methoxymethyl)oxan-2-yl]-2,2-dimethylcyclopropyl}methanamine](/img/structure/B13530001.png)



